molecular formula C11H14BrNO2 B1343461 2-Bromo-N-(3-isopropoxyphenyl)acetamide CAS No. 918408-65-8

2-Bromo-N-(3-isopropoxyphenyl)acetamide

Cat. No.: B1343461
CAS No.: 918408-65-8
M. Wt: 272.14 g/mol
InChI Key: QGLKICKYBYECCW-UHFFFAOYSA-N
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Description

2-Bromo-N-(3-isopropoxyphenyl)acetamide (CAS: 918408-65-8) is an acetamide derivative with the molecular formula C₁₁H₁₄BrNO₂ and a molar mass of 272.14 g/mol. Its structure features a bromoacetamide group linked to a phenyl ring substituted with an isopropoxy group at the meta position (3-position). This compound is classified as an irritant and is utilized in synthetic organic chemistry and pharmaceutical research, though its specific applications are less documented compared to analogs .

Properties

IUPAC Name

2-bromo-N-(3-propan-2-yloxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-8(2)15-10-5-3-4-9(6-10)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLKICKYBYECCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635226
Record name 2-Bromo-N-{3-[(propan-2-yl)oxy]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918408-65-8
Record name 2-Bromo-N-{3-[(propan-2-yl)oxy]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(3-isopropoxyphenyl)acetamide typically involves the bromination of N-(3-isopropoxyphenyl)acetamide. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(3-isopropoxyphenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine, thiol, or alkoxide.

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: The acetamide moiety can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted acetamides.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-Bromo-N-(3-isopropoxyphenyl)acetamide is used extensively in scientific research, particularly in the following areas:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(3-isopropoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.

Comparison with Similar Compounds

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituent (Position/Type) Melting Point (°C) LogP (XLogP3) Safety Class
2-Bromo-N-(3-isopropoxyphenyl)acetamide 918408-65-8 C₁₁H₁₄BrNO₂ 272.14 3-isopropoxy Not reported ~3.5 (est.) Irritant
2-Bromo-N-(3-methoxyphenyl)acetamide 29182-94-3 C₉H₁₀BrNO₂ 244.08 3-methoxy Not reported ~2.8 (est.) GHS-compliant
2-Bromo-N-(4-bromophenyl)acetamide Not available C₈H₇Br₂NO 297.96 4-bromo 148–150 ~3.0 (est.) Not reported
2-Bromo-N-(2-chlorophenyl)acetamide Not available C₈H₇BrClNO 257.51 2-chloro Not reported ~2.7 (est.) Not reported
2-Bromo-N-(3-chlorophenyl)acetamide 41964-65-2 C₈H₇BrClNO 257.51 3-chloro Not reported ~3.1 Not reported
2-Bromo-N-[3-(hexyloxy)phenyl]acetamide 1138442-28-0 C₁₄H₂₀BrNO₂ 314.22 3-hexyloxy Not reported 4.2 Not reported

Key Observations :

  • Substituent Size and LogP : Larger alkyloxy groups (e.g., hexyloxy, isopropoxy) increase LogP values due to hydrophobicity. The hexyloxy analog (LogP 4.2) is more lipophilic than the isopropoxy (est. ~3.5) or methoxy (est. ~2.8) derivatives .
  • Electronegative Substituents : Halogens (Br, Cl) at the para or meta positions marginally increase LogP compared to methoxy or alkyloxy groups.
  • Melting Points : The 4-bromo derivative exhibits a higher melting point (148–150°C), likely due to symmetrical packing and halogen-mediated intermolecular interactions .

Structural and Conformational Analysis

  • Anti-Perpendicular Conformation : In 2-bromo-N-(4-bromophenyl)acetamide, the N–H bond adopts an anti-perpendicular orientation relative to the C=O and C–Br bonds, a conformation also observed in 2-chloro-N-(4-chlorophenyl)acetamide. This arrangement minimizes steric hindrance and stabilizes the crystal lattice .

Biological Activity

2-Bromo-N-(3-isopropoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and comparative studies with similar compounds.

The synthesis of this compound typically involves the bromination of N-(3-isopropoxyphenyl)acetamide using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile. The reaction is generally conducted at room temperature to ensure complete bromination. The presence of the isopropoxy group enhances the compound's reactivity and interaction with biological targets.

The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. The bromine atom acts as an electrophile, facilitating covalent bond formation with nucleophilic sites on proteins, which can lead to enzyme inhibition or modulation of receptor functions. This property makes it a valuable tool in studying enzyme kinetics and protein interactions.

Antiproliferative Effects

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in MCF-7 breast cancer cells with IC50 values ranging from 10 to 33 nM .

CompoundCell LineIC50 (nM)
Compound AMCF-710
Compound BMDA-MB-23123
This compoundTBDTBD

Enzyme Inhibition Studies

In enzyme inhibition studies, the compound has shown promise in modulating the activity of phosphoinositide-3-kinases (PI3Ks), which are crucial in cell signaling pathways. Selective inhibitors derived from structural modifications of compounds like this compound have been reported to exhibit improved inhibitory activity against PI3K-C2α, suggesting that similar modifications could enhance its biological efficacy .

Comparative Analysis

When compared to structurally similar compounds such as 2-Bromo-N-(3-propoxyphenyl)acetamide and 2-Bromo-N-(3-methoxyphenyl)acetamide, the unique presence of the isopropoxy group in this compound may influence its steric and electronic properties, potentially affecting its overall biological activity.

CompoundStructureBiological Activity
This compoundIsopropoxy group presentModerate to high
2-Bromo-N-(3-propoxyphenyl)acetamidePropoxy group presentLower
2-Bromo-N-(3-methoxyphenyl)acetamideMethoxy group presentVariable

Case Studies

  • Enzyme Interaction : A study focused on the interaction of brominated acetamides with PI3K isoforms showed that modifications in the alkoxy substituents significantly altered their inhibitory potency. The findings suggest that optimizing these groups can lead to more effective therapeutic agents targeting cancer pathways .
  • Antiproliferative Activity : Another investigation into the antiproliferative effects of various substituted acetamides found that those with halogen substitutions exhibited enhanced activity against breast cancer cell lines. This study highlighted the importance of structural diversity in developing new anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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